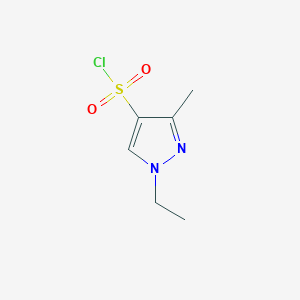

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(5(2)8-9)12(7,10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMPNTHRHLIUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588673 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005627-55-3 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS number

An In-Depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. As a member of the pyrazole class of compounds, it possesses a five-membered aromatic ring with two adjacent nitrogen atoms, a structural motif present in numerous biologically active molecules. The strategic placement of a highly reactive sulfonyl chloride group at the 4-position of the pyrazole ring renders this compound an exceptionally versatile intermediate for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its practical utility for researchers and development professionals.

Compound Identification and Properties

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier.

| Identifier | Value | Source |

| CAS Number | 1005627-55-3 | [2][3][4] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2][4] |

| Molecular Weight | 208.67 g/mol | [1][4] |

| IUPAC Name | 1-ethyl-3-methylpyrazole-4-sulfonyl chloride | [4] |

| Synonyms | 1-Ethyl-3-methyl-pyrazole-4-sulfonyl chloride | [4] |

Physical and Chemical Properties: While detailed physical properties such as melting and boiling points are not extensively published, related pyrazole sulfonyl chlorides are typically solids at room temperature.[5] The key feature of this molecule is the electrophilic sulfur atom of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis. The compound is expected to be soluble in a range of common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis and Reactivity

The synthesis of pyrazole-4-sulfonyl chlorides is generally achieved through the direct chlorosulfonation of the corresponding pyrazole precursor. This reaction involves treating the pyrazole with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).

Caption: General synthesis of the title compound via chlorosulfonation.

The primary mode of reactivity for this compound is the reaction of its sulfonyl chloride moiety with nucleophiles. This allows for the straightforward formation of sulfonamides, which are a critical functional group in many pharmaceutical agents. The reaction with primary or secondary amines is particularly common and serves as a robust method for drug candidate synthesis.[1][6]

Applications in Synthetic Chemistry: Formation of Bioactive Sulfonamides

The principal application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The pyrazole-sulfonamide scaffold is a privileged structure in drug discovery, known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[1][6] The title compound provides a direct route to this important class of molecules.

Experimental Protocol: General Synthesis of N-Aryl/Alkyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamides

This protocol describes a representative procedure for the coupling of this compound with a generic primary amine (R-NH₂). The causality behind the choice of reagents is critical: a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the primary amine nucleophile. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the reactants and the product.

Materials:

-

This compound (1.0 eq)

-

Selected primary or secondary amine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected amine (1.1 eq) and dissolve it in anhydrous dichloromethane.

-

Base Addition: Add diisopropylethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature (20-25°C).

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirring amine/base mixture over 10-15 minutes. An ice bath can be used to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting sulfonyl chloride is consumed (typically 2-16 hours).[6]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. This sequence removes excess acid, base, and water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude sulfonamide can then be purified by a suitable method, most commonly flash column chromatography on silica gel, to afford the pure product.[6]

-

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of modern therapeutic agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of drugs targeting a wide array of diseases.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically successful drugs. The derivatization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various functionalized pyrazoles, those bearing a sulfonyl chloride group at the 4-position are of particular interest as reactive intermediates for the synthesis of sulfonamides, a class of compounds with broad and significant pharmacological activities.

This technical guide focuses on a specific and valuable building block: 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride . We will delve into its fundamental properties, provide a detailed methodology for its synthesis and characterization, and explore its applications in the context of contemporary drug discovery, with a particular emphasis on the development of kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent chemical transformations and for ensuring safety and reproducibility in the laboratory.

| Property | Value | Source |

| Molecular Weight | 208.67 g/mol | [3][4] |

| Molecular Formula | C₆H₉ClN₂O₂S | [3][4] |

| CAS Number | 1005627-55-3 | [5] |

| Appearance | Pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General knowledge |

| Reactivity | The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[4] | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from the corresponding 1-ethyl-3-methyl-1H-pyrazole. The following protocol is adapted from established methods for the synthesis of similar pyrazole-4-sulfonyl chlorides.[2]

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

The initial step involves the construction of the pyrazole ring, which can be accomplished through the condensation of a β-dicarbonyl compound with ethylhydrazine.

Experimental Protocol:

-

To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 1-ethyl-3-methyl-1H-pyrazole, which can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a suitable solvent for this condensation reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Ethylhydrazine Oxalate: The oxalate salt of ethylhydrazine is often used for its stability and ease of handling compared to the free base, which can be volatile and hygroscopic.

-

Aqueous Workup: The basic wash with sodium bicarbonate is to neutralize any acidic impurities, and the brine wash is to remove any residual water from the organic phase.

Step 2: Sulfonylation of 1-ethyl-3-methyl-1H-pyrazole

The second and final step is the electrophilic substitution at the C4 position of the pyrazole ring using chlorosulfonic acid.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a nitrogen inlet, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

-

Slowly add 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product should be stored under an inert atmosphere at low temperature due to its sensitivity to moisture.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion.

-

Controlled Temperature: The initial slow addition at low temperature is crucial to control the exothermic reaction between the pyrazole and the strong acid. Subsequent heating provides the necessary activation energy for the sulfonylation to occur.

-

Icy Quench: Pouring the reaction mixture onto ice is a standard procedure to quench the reactive chlorosulfonic acid and precipitate the product.

-

Aqueous Workup: The washing steps are essential to remove any remaining acid and inorganic byproducts.

Caption: Synthesis workflow for this compound.

Characterization of this compound

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.

-

δ 4.2-4.4 ppm (q, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

δ 2.5-2.7 ppm (s, 3H): A singlet for the methyl protons (-CH₃) at the C3 position.

-

δ 1.4-1.6 ppm (t, 3H): A triplet for the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 150-155 ppm: Chemical shift for the C3 carbon of the pyrazole ring.

-

δ 138-142 ppm: Chemical shift for the C5 carbon of the pyrazole ring.

-

δ 115-120 ppm: Chemical shift for the C4 carbon of the pyrazole ring, bearing the sulfonyl chloride group.

-

δ 45-50 ppm: Chemical shift for the methylene carbon (-CH₂-) of the ethyl group.

-

δ 14-16 ppm: Chemical shift for the methyl carbon (-CH₃) of the ethyl group.

-

δ 12-14 ppm: Chemical shift for the methyl carbon (-CH₃) at the C3 position.

Mass Spectrometry (Electron Impact - EI)

-

Expected Molecular Ion (M⁺): m/z = 208 (corresponding to ³⁵Cl) and 210 (corresponding to ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Patterns: Loss of Cl (m/z = 173), loss of SO₂ (m/z = 144), and other characteristic fragments of the pyrazole ring.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of a diverse library of pyrazole-4-sulfonamides. This class of compounds has garnered significant attention in medicinal chemistry, particularly in the development of protein kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The sulfonamide group can act as a hydrogen bond acceptor and/or donor, facilitating strong interactions with the amino acid residues in the kinase active site. The pyrazole core serves as a rigid scaffold, and the substituents at the N1, C3, and the sulfonamide nitrogen can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The development of pyrazole-based kinase inhibitors often follows a rational design approach, where the structure-activity relationship is carefully explored. For instance, in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease, a pyrazole core linked to a biaryl system and a sulfonamide moiety has shown promise.[8][9]

-

N1-substituent: The ethyl group in our title compound can influence solubility and interactions with hydrophobic pockets in the kinase domain.

-

C3-substituent: The methyl group can also contribute to hydrophobic interactions and can be modified to explore the steric and electronic requirements of the binding site.

-

Sulfonamide Moiety: The amine component used to react with the sulfonyl chloride is a critical determinant of activity and selectivity. Aromatic and heteroaromatic amines are commonly employed to introduce additional interaction points, such as π-π stacking and hydrogen bonding.

Caption: Generalized kinase signaling pathway and its inhibition by a pyrazole-4-sulfonamide.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the high reactivity of the sulfonyl chloride group make it an ideal starting material for the generation of diverse libraries of pyrazole-4-sulfonamides. The proven track record of this compound class, particularly as kinase inhibitors, underscores the potential of our title compound in the ongoing quest for novel and effective therapeutics. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this versatile intermediate in their drug discovery programs.

References

- Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., Nguyen, K. C., Langston, J. W., Smith, M., & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]

- Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., Nguyen, K. C., Langston, J. W., Smith, M., & Montine, T. J. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]

- Bara, A. A., & Gherman, C. M. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11894. [Link]

- MySkinRecipes. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26265–26278. [Link]

- National Center for Biotechnology Information. (2023).

- MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4988. [Link]

- National Center for Biotechnology Information. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

- MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]

- Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information.

- MySkinRecipes. (n.d.). This compound.

- PubChemLite. (n.d.). This compound.

- MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4988. [Link]

- Pharmaffiliates. (n.d.). This compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block in modern medicinal and agrochemical research. Its strategic importance lies in the reactive sulfonyl chloride moiety attached to a stable pyrazole core, making it a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives and other complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, its reactivity profile, and its applications in the development of bioactive compounds.

Chemical Structure and Properties

The structure of this compound is characterized by a five-membered pyrazole ring with an ethyl group at the N1 position and a methyl group at the C3 position. The synthetically crucial sulfonyl chloride group is attached at the C4 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1005627-55-3 | [2][3] |

| Molecular Formula | C₆H₉ClN₂O₂S | [3] |

| Molecular Weight | 208.67 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCN1C=C(C(=N1)C)S(=O)(=O)Cl | [3] |

| Physical Form | Solid (predicted) | [4] |

| Storage | 2-8°C, dry conditions | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 1-ethyl-3-methyl-1H-pyrazole core, followed by chlorosulfonation at the C4 position. While a specific protocol for this exact molecule is not extensively detailed in publicly available literature, a reliable synthetic route can be constructed based on well-established methods for analogous pyrazole sulfonyl chlorides.[4]

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The pyrazole ring is formed via a condensation reaction between a hydrazine derivative (ethylhydrazine) and a 1,3-dicarbonyl compound (acetylacetone).

Caption: Workflow for the synthesis of the pyrazole core.

Experimental Protocol (Representative):

-

To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add ethylhydrazine (1.0-1.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield pure 1-ethyl-3-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

The pyrazole from Step 1 is then reacted with a chlorosulfonating agent, typically chlorosulfonic acid, to introduce the sulfonyl chloride group at the C4 position. Thionyl chloride is often used to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[4]

Caption: Workflow for the chlorosulfonation of the pyrazole.

Experimental Protocol (Representative): [4]

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a chlorinated solvent like chloroform is cooled to 0°C.

-

Chlorosulfonic acid (excess, e.g., 5 eq) is added dropwise, maintaining the low temperature.

-

After the addition, the reaction mixture is gradually warmed to room temperature and then heated to around 60°C for several hours.

-

Thionyl chloride (1.0-1.5 eq) is then added, and the mixture is stirred at 60°C for an additional period to ensure complete conversion to the sulfonyl chloride.

-

The reaction is carefully quenched by pouring it onto ice-water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group as an electrophile.[5] This allows for facile reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is fundamental to the construction of many biologically active molecules.

Reaction with Amines to Form Sulfonamides

The reaction with primary or secondary amines is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or aqueous alkali) to neutralize the hydrochloric acid byproduct.[4] The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the displacement of the chloride leaving group.

Caption: General reaction scheme for sulfonamide synthesis.

This robust reaction is a cornerstone in medicinal chemistry for several reasons:

-

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for amides and carboxylic acids, offering improved metabolic stability and different hydrogen bonding patterns.

-

Structural Diversity: A vast array of primary and secondary amines are commercially available, allowing for the generation of large libraries of pyrazole sulfonamides for structure-activity relationship (SAR) studies.

-

Pharmacophore: The pyrazole sulfonamide moiety itself is a recognized pharmacophore in various drug classes, including anti-inflammatory agents and kinase inhibitors.[4]

Applications in Drug Discovery and Agrochemicals

While specific, named drugs directly synthesized from this compound are not prominently disclosed in readily available literature, its structural motif is highly relevant to several classes of bioactive molecules. It is a key intermediate for compounds with potential anti-inflammatory, antimicrobial, and herbicidal activities.[1]

For instance, pyrazole sulfonamides are a known class of kinase inhibitors .[6] The pyrazole core can act as a hinge-binder in the ATP-binding site of kinases, while the sulfonamide group can form crucial hydrogen bonds and provide a vector for introducing substituents to target other regions of the enzyme. The development of novel kinase inhibitors is a major focus in oncology and immunology research.

Furthermore, the pyrazole scaffold is present in several agrochemicals , including herbicides and fungicides. The introduction of a sulfonamide group can modulate the compound's properties, such as its target specificity and environmental persistence.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also corrosive and can cause severe skin burns and eye damage.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity with water (hydrolysis of the sulfonyl chloride), it should be stored in a dry environment.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules. Its straightforward synthesis and the predictable reactivity of its sulfonyl chloride group make it an important tool for researchers in drug discovery and agrochemical development. The ability to readily generate diverse libraries of pyrazole sulfonamides provides a powerful platform for the exploration of new chemical space and the optimization of lead compounds.

References

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.

- This compound. (n.d.). MySkinRecipes.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central.

- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH.

- The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). ResearchGate.

- This compound | C6H9ClN2O2S. (n.d.). PubChem.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications.

- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH.

- This compound. (n.d.). Pharmaffiliates.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental rationale, ensuring both scientific integrity and practical applicability for researchers in drug discovery and chemical development.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-stage process. This strategy involves the initial construction of the substituted pyrazole core, followed by the introduction of the sulfonyl chloride functionality at the C4 position. This sequential approach allows for precise control over the molecular architecture and generally results in higher yields and purity of the final product.

Caption: Overall two-step synthesis strategy.

Stage 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The initial step focuses on the N-alkylation of 3-methyl-1H-pyrazole to introduce the ethyl group at the N1 position. The choice of alkylating agent and base is critical for achieving high regioselectivity and yield.

Mechanistic Rationale and Reagent Selection

The N-alkylation of pyrazoles proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. To enhance the nucleophilicity of the pyrazole, a base is employed to deprotonate the N-H group, forming a more reactive pyrazolate anion.

Commonly used bases include alkali metal hydroxides, alkoxides, and hydrides. For this synthesis, potassium tert-butoxide is a suitable choice, as it is a strong, non-nucleophilic base that effectively deprotonates the pyrazole in an aprotic solvent like tetrahydrofuran (THF).[2] Iodoethane is selected as the alkylating agent due to the good leaving group ability of the iodide ion, which facilitates the SN2 reaction.

Experimental Protocol: N-Alkylation

Materials:

-

3-Methyl-1H-pyrazole

-

Potassium tert-butoxide

-

Iodoethane

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-methyl-1H-pyrazole (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.8 equiv.) in portions.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 40 minutes.

-

Add a solution of iodoethane (1.3 equiv.) in THF dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 16 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-methyl-1H-pyrazole.

Stage 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

The second stage involves the electrophilic substitution reaction at the C4 position of the pyrazole ring to introduce the sulfonyl chloride group. This is a critical step that requires careful control of reaction conditions.

Mechanistic Rationale and Reagent Selection

The chlorosulfonation of pyrazoles is typically achieved using chlorosulfonic acid.[3] The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible position for substitution. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity.

To drive the reaction to completion and to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride, thionyl chloride is often used as an additive.[2] Chloroform is a common solvent for this reaction.

Experimental Protocol: Chlorosulfonation

Materials:

-

1-Ethyl-3-methyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Dichloromethane

-

Ice-cold water

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.) to chloroform.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chlorosulfonic acid (5.5 equiv.) in chloroform to the stirred pyrazole solution.

-

After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

-

Add thionyl chloride (1.3 equiv.) to the reaction mixture at 60 °C over a period of 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound.

Caption: Step-by-step experimental workflow.

Data Summary

| Step | Reactants | Reagents | Solvent | Typical Yield |

| N-Alkylation | 3-Methyl-1H-pyrazole, Iodoethane | Potassium tert-butoxide | THF | ~78%[2] |

| Chlorosulfonation | 1-Ethyl-3-methyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | ~90%[2] |

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through in-process monitoring. The progress of both the N-alkylation and chlorosulfonation reactions should be meticulously tracked using thin-layer chromatography (TLC). The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the ¹H NMR spectrum of the final product is expected to show characteristic signals for the ethyl and methyl groups, as well as the pyrazole ring protons.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving N-alkylation of 3-methyl-1H-pyrazole followed by chlorosulfonation. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a clear and reproducible pathway for obtaining this valuable synthetic intermediate. Adherence to the detailed experimental procedures and diligent in-process monitoring are key to ensuring a successful outcome with high yield and purity.

References

- Stepanov, V. A., Matyukhin, A. Y., & Akkuzin, K. N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769.

- Chemicalbook. (n.d.). ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis.

- Kumar, A., et al. (2023).

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the pyrazole core, a privileged scaffold in numerous biologically active compounds, combined with the highly reactive sulfonyl chloride moiety. This functional group serves as a versatile handle for introducing the pyrazole nucleus into a wide array of molecular architectures, primarily through the formation of sulfonamides and sulfonate esters.[1] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, an exploration of its reactivity, and a discussion of its applications in the development of novel therapeutic agents and crop protection agents.

Core Properties and Data

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in a research setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O₂S | [2] |

| Molecular Weight | 208.67 g/mol | [2] |

| CAS Number | 1005627-55-3 | [2] |

| IUPAC Name | 1-ethyl-3-methylpyrazole-4-sulfonyl chloride | [2] |

| Canonical SMILES | CCN1C=C(C(=N1)C)S(=O)(=O)Cl | |

| Physical Form | Assumed to be a solid at room temperature | |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and other common organic solvents. Insoluble in water. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Synthesis of this compound

The synthesis of pyrazole-4-sulfonyl chlorides is most effectively achieved through electrophilic substitution on the C4 position of the pyrazole ring. The following protocol is adapted from a robust and scalable method developed for analogous pyrazole derivatives, which demonstrates high yields and purity.[3]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-ethyl-3-methyl-1H-pyrazole (1.0 equivalent)

-

Chlorosulfonic acid (5.5 equivalents)

-

Thionyl chloride (1.3 equivalents)

-

Chloroform (anhydrous)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Ice-cold deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add a solution of chlorosulfonic acid (5.5 eq.) in chloroform (7 volumes). Cool the solution to 0°C in an ice bath.

-

Addition of Pyrazole: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq.) in chloroform (3 volumes) and add it to the dropping funnel. Add the pyrazole solution dropwise to the stirred solution of chlorosulfonic acid at a rate that maintains the internal temperature below 5°C. This slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Heating and Reaction Monitoring: After the addition is complete, slowly raise the temperature of the reaction mixture to 60°C and maintain it for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Addition of Thionyl Chloride: Once the starting material is consumed, add thionyl chloride (1.3 eq.) to the reaction mixture at 60°C over 20 minutes. Continue stirring at this temperature for an additional 2 hours. The thionyl chloride converts the intermediate sulfonic acid to the desired sulfonyl chloride.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water (10 volumes). This quenching step must be performed slowly and with vigorous stirring in a fume hood due to the evolution of HCl gas. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.

Reaction with Nucleophiles

The primary reaction pathway involves the displacement of the chloride ion by a nucleophile (Nu:), as depicted below.

Caption: General reactivity of the sulfonyl chloride with nucleophiles.

1. Formation of Sulfonamides:

The most common application is the reaction with primary or secondary amines to form sulfonamides.[3] Pyrazole-sulfonamide moieties are prevalent in many pharmaceutically active compounds.[3]

-

Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (5 volumes).

-

Add a solution of this compound (1.0 equivalent) in dichloromethane (5 volumes) dropwise at room temperature.

-

Stir the reaction mixture for 16-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

-

2. Formation of Sulfonate Esters:

Reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters themselves can be useful intermediates in further synthetic transformations.

Applications in Drug Discovery and Agrochemicals

The pyrazole ring is a well-established pharmacophore, and its combination with a sulfonamide linker has led to the discovery of compounds with a wide range of biological activities. While specific drugs derived from this compound are not prominently documented in publicly available literature, the broader class of pyrazole sulfonamides has shown significant promise.

-

Medicinal Chemistry: Pyrazole sulfonamides are explored for their potential as anti-inflammatory, antimicrobial, and antiproliferative agents.[1][3] The ability to readily synthesize a library of diverse sulfonamides from this starting material makes it a valuable tool in lead optimization campaigns.

-

Agrochemicals: This compound serves as a key intermediate in the synthesis of herbicides and fungicides.[1] The resulting sulfonamide or sulfonate ester derivatives can modulate the physicochemical properties of the parent pyrazole, enhancing its uptake and efficacy in plants or fungi.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in the synthesis of complex organic molecules. Its straightforward, high-yielding synthesis and predictable reactivity with a range of nucleophiles make it an attractive building block for researchers in drug discovery and agrochemical development. Proper adherence to safety protocols is essential when handling this compound due to its corrosive and toxic nature. The methodologies and data presented in this guide provide a solid foundation for the successful application of this valuable synthetic tool.

References

- MySkinRecipes. This compound.

- PubChem. This compound. National Center for Biotechnology Information.

- Pharmaffiliates. This compound.

- Babu, P. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. US4742060A - Heterocyclic compounds.

- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry.

- RSC Medicinal Chemistry. Novel pyrazole derivatives: Synthesis, characterization and anti-HIV evaluation. Royal Society of Chemistry.

- Wacker Chemie AG. Agrochemical solutions.

Sources

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction: A Scientist's Perspective on Proactive Safety

As a Senior Application Scientist, my experience has repeatedly demonstrated that true scientific advancement is inextricably linked to a culture of uncompromising safety. The compound this compound (CAS No: 1005627-55-3) is a valuable intermediate, particularly in the synthesis of novel agrochemical and pharmaceutical agents.[1] Its utility stems from the reactive sulfonyl chloride group, which allows for the construction of complex sulfonamides and sulfonate esters.[1] However, this same reactivity necessitates a deep, mechanistic understanding of its hazards.

This guide is designed for the professional researcher and drug development scientist. It moves beyond the standard format of a Safety Data Sheet (SDS) to provide a comprehensive framework for risk assessment and safe handling. We will explore not just what the hazards are, but why they exist and how to engineer robust safety protocols that protect researchers, preserve sample integrity, and ensure reproducible results.

Chemical Identification and Physicochemical Properties

A foundational element of safety is understanding the basic identity and properties of the substance . This information dictates storage, handling, and emergency response.

| Property | Value | Source |

| IUPAC Name | 1-ethyl-3-methylpyrazole-4-sulfonyl chloride | [2] |

| CAS Number | 1005627-55-3 | [2][3] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2] |

| Molecular Weight | 208.67 g/mol | [2] |

| Synonyms | This compound | [2] |

Note: Comprehensive toxicological and ecological data for this specific compound are not fully available. Therefore, it must be handled with the caution appropriate for a novel and potentially hazardous substance.[4][5]

GHS Hazard Profile and Risk Analysis

The Globally Harmonized System (GHS) provides a universally understood language for chemical hazards. For this compound, the classification points to significant risks that demand stringent control measures.

This signal word indicates the presence of severe hazards.

GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin (potential) |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled (potential) |

| Specific target organ toxicity, single exposure | Category 3 | H335 | May cause respiratory irritation |

(Data synthesized from multiple sources. Not all suppliers list H312 and H332, but it is prudent to assume these risks given the compound's nature.)[2][6][7]

Understanding the GHS Framework

The GHS framework is a logical cascade from classification to communication. The diagram below illustrates how the identified hazards for this compound translate into the warnings you will see on the container label, which are the first line of defense in the laboratory.

Caption: GHS Hazard Communication Workflow.

The primary danger of this compound is its corrosive nature (H314).[2][6] Sulfonyl chlorides are susceptible to hydrolysis, reacting with water (including moisture on skin or in mucous membranes) to release hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the mechanistic basis for its severe corrosive effects.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" is the professional standard for implementing safety measures, prioritizing the most effective strategies.

Caption: The Hierarchy of Controls for Chemical Safety.

For this compound, engineering controls and PPE are the most critical and practical lines of defense in a research setting.

Engineering Controls:

-

Chemical Fume Hood: All handling of this substance, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][9]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

| Protection Type | Specification | Rationale and Standard |

| Eye/Face | Chemical safety goggles and a face shield | Provides full splash protection. Standard Z87.1 (US) or EN166 (EU).[4][7] |

| Hand | Nitrile gloves (minimum) | Provides incidental contact protection. For prolonged contact or spill cleanup, use heavy-duty nitrile or neoprene gloves.[10] Always inspect gloves before use. |

| Body | Flame-resistant lab coat | Protects skin from splashes and contamination. |

| Respiratory | Not required if handled in a fume hood. | For situations exceeding exposure limits or during spill cleanup, a NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[4][5] |

Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Put on the lab coat and fasten it completely.

-

Put on chemical safety goggles.

-

Put on the face shield.

-

Wash and dry hands thoroughly.

-

Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

-

Remove the face shield.

-

Remove the lab coat by rolling it inside-out, containing any potential contamination.

-

Remove safety goggles.

-

Wash hands thoroughly with soap and water.

-

Safe Handling, Storage, and Emergency Protocols

Handling and Storage

-

Moisture Sensitivity: This compound is reactive with water.[8] Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][9] Consider storage under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatibilities: Keep away from bases, strong oxidizing agents, and water/moisture.[4][5] The reaction with these materials can be vigorous and produce hazardous byproducts.

-

Access Control: Store in a locked cabinet or area to restrict access to authorized personnel only.[4][11]

Emergency First Aid Measures

Immediate and correct first aid is critical. Anyone working with this chemical must be familiar with these procedures and the location of safety showers and eyewash stations.

General Advice: Show the Safety Data Sheet to the attending medical professional. First responders must protect themselves.[9][11]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Spill Response Workflow

A small spill can quickly become a major incident without a clear, pre-defined response plan.

Caption: Step-by-step workflow for chemical spill response.

Stability, Reactivity, and Disposal

-

Reactivity: The compound is chemically stable under recommended storage conditions.[11] However, it reacts with water and other incompatible materials.[8]

-

Hazardous Decomposition Products: Thermal decomposition can release highly toxic and irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[4][9]

-

Disposal Considerations: This material and its container must be disposed of as hazardous waste.[4] Chemical waste generators must comply with all local, regional, and national regulations for hazardous waste disposal.[4][8] Do not empty into drains.[7][8]

Conclusion

This compound is a potent chemical tool for innovation. Its hazards, while significant, are manageable through a disciplined and knowledge-based approach to safety. By understanding the chemical mechanisms behind its reactivity, implementing a robust hierarchy of controls, and preparing thoroughly for emergency situations, researchers can confidently and safely leverage this compound to advance their scientific objectives. Safety is not a barrier to research; it is the foundation upon which successful and ethical research is built.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- MySkinRecipes. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound.

- University of California, Berkeley. (2016). Flammable Liquids and Solids SOP.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound [chemdict.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. sarponggroup.com [sarponggroup.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction: The Analytical Blueprint of a Key Synthetic Intermediate

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its structural architecture, featuring a reactive sulfonyl chloride moiety appended to a substituted pyrazole core, renders it a valuable intermediate for the synthesis of a diverse array of bioactive molecules, including potential anti-inflammatory agents, antimicrobials, and herbicides.[1][2] The sulfonyl chloride group acts as a highly reactive electrophilic handle, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to generate sulfonamides and sulfonate esters—scaffolds prevalent in numerous pharmaceutical drugs.[1][3]

Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the spectral features, offering not just data, but a field-proven framework for the interpretation and validation of this important molecule.

Molecular Structure and Spectroscopic Rationale

The foundation of any spectral interpretation lies in a thorough understanding of the molecule's structure. This compound (C₆H₉ClN₂O₂S, Molecular Weight: 208.67 g/mol ) possesses several key structural features that give rise to distinct and predictable spectroscopic signatures:[4]

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure dictates the chemical environment of its substituent groups.

-

N-Ethyl Group: An ethyl substituent at the N1 position of the pyrazole ring.

-

C-Methyl Group: A methyl substituent at the C3 position.

-

Sulfonyl Chloride Group (-SO₂Cl): A highly electron-withdrawing functional group at the C4 position, which significantly influences the electronic properties of the pyrazole ring and adjacent protons.

Each of these components will be systematically interrogated using a multi-technique spectroscopic approach to build a cohesive and self-validating structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to display four distinct signals. The electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyrazole ring will cause the protons on adjacent carbons and the N-ethyl group to be deshielded, shifting their signals downfield.

Based on established chemical shift data for pyrazole derivatives and the influence of sulfonyl groups, the following assignments can be predicted:[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazole H-5 | ~8.0 - 8.5 | Singlet (s) | 1H | The sole proton on the aromatic pyrazole ring, significantly deshielded by the adjacent sulfonyl chloride group and ring currents. |

| N-CH₂ (Ethyl) | ~4.0 - 4.5 | Quartet (q) | 2H | Methylene protons adjacent to the pyrazole nitrogen. Deshielded by the ring and coupled to the three methyl protons (n+1=4). |

| C-CH₃ (Methyl) | ~2.5 - 2.8 | Singlet (s) | 3H | Methyl protons attached to the pyrazole ring. Appears as a singlet as there are no adjacent protons for coupling. |

| N-CH₂-CH₃ (Ethyl) | ~1.4 - 1.6 | Triplet (t) | 3H | Methyl protons of the ethyl group, shielded relative to the methylene protons and coupled to them (n+1=3). |

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C-3 | ~150 - 155 | Attached to a nitrogen and a methyl group within the aromatic ring. |

| Pyrazole C-5 | ~135 - 140 | Carbon bearing the pyrazole proton, influenced by two adjacent ring nitrogens. |

| Pyrazole C-4 | ~115 - 125 | Carbon attached to the strongly electron-withdrawing sulfonyl chloride group.[7] |

| N-CH₂ (Ethyl) | ~45 - 50 | Aliphatic carbon directly bonded to a nitrogen atom. |

| C-CH₃ (Methyl) | ~12 - 16 | Aliphatic carbon of the methyl group on the pyrazole ring. |

| N-CH₂-CH₃ (Ethyl) | ~14 - 18 | Terminal aliphatic carbon of the ethyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often suitable for sulfonyl chlorides.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phasing, and baseline correction.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The sulfonyl chloride group, in particular, has highly characteristic and strong absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -SO₂Cl | Asymmetric S=O Stretch | ~1370 - 1410 | Strong |

| -SO₂Cl | Symmetric S=O Stretch | ~1160 - 1204 | Strong |

| Aromatic C-H | Stretch | ~3050 - 3150 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2850 - 3000 | Medium |

| Pyrazole Ring | C=N, C=C Stretch | ~1500 - 1600 | Medium |

| S-Cl | Stretch | ~375 | Strong |

The two intense bands for the S=O stretching are the most prominent and diagnostic features in the IR spectrum, immediately confirming the presence of the sulfonyl group.[9] The S-Cl stretch appears at a very low frequency and may not be observable on standard mid-IR spectrophotometers.[10]

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Pattern

The molecular formula is C₆H₉ClN₂O₂S. The presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance), will result in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion peak (M⁺) will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

-

[M]⁺ Peak (for ³⁵Cl): m/z ≈ 208.01

-

[M+2]⁺ Peak (for ³⁷Cl): m/z ≈ 210.01

Key Fragmentation Pathways

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in predictable ways. The fragmentation of sulfonamides and related compounds often involves the loss of SO₂ or cleavage of the S-N/S-C bond.[11][12]

| m/z (³⁵Cl) | Proposed Fragment | Fragmentation Pathway |

| 173 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 144 | [M - SO₂]⁺ | Elimination of sulfur dioxide via rearrangement.[12] |

| 109 | [C₄H₅N₂S]⁺ | Cleavage of the ethyl group and loss of chlorine. |

| 99 | [SO₂Cl]⁺ | Cleavage of the C-S bond.[9] |

| 81 | [C₄H₅N₂]⁺ | Cleavage of the C-S bond with charge retention on the pyrazole fragment. |

Experimental Protocol: MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺.

-

MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion (m/z ≈ 209 for ³⁵Cl).

-

MS/MS Analysis (Optional): To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the integration of data. Each technique provides a piece of the puzzle, and together they create an unambiguous structural confirmation.

Caption: Logical convergence of multi-technique spectral data to confirm the molecular structure.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of the critical sulfonyl chloride functional group, and mass spectrometry validates the molecular weight and elemental composition. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and assess the quality of this versatile synthetic intermediate, ensuring the integrity of subsequent research and development efforts in the pharmaceutical and agrochemical industries.

References

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- This compound. MySkinRecipes. [Link]

- This compound. PubChem. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- This compound. PubChemLite. [Link]

- Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

- Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.

- THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. [Link]

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

- ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its pyrazole core, substituted with an ethyl and a methyl group, and functionalized with a reactive sulfonyl chloride moiety at the 4-position, makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules.[1] The sulfonyl chloride group readily undergoes nucleophilic substitution, allowing for the facile introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in many pharmaceutical agents.[1] This guide provides an in-depth overview of the synthesis, commercial availability, and critical applications of this compound, with a particular focus on its role in the development of phosphodiesterase type 5 (PDE5) inhibitors.

Physicochemical Properties and Structure

| Property | Value | Source |

| CAS Number | 1005627-55-3 | [2] |

| Molecular Formula | C6H9ClN2O2S | [3] |

| Molecular Weight | 208.67 g/mol | [3] |

| IUPAC Name | 1-ethyl-3-methylpyrazole-4-sulfonyl chloride | [3] |

| Canonical SMILES | CCN1C=C(C(=N1)C)S(=O)(=O)Cl | |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | 2-8°C Refrigerator | [2] |

Structure:

Caption: Chemical structure of this compound.

Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The following table provides a comparative overview of some of the key suppliers.

| Supplier | Catalog Number | Purity | Availability |

| Pharmaffiliates | PA 27 0015987 | High Purity | Inquire for details |

| Matrix Scientific | 021533 | >95% | In Stock (1 Pack(s)) |

| 2A Biotech | 2A-0108777 | 96%+ | Inquire for details |

| MySkinRecipes | #182883 | 95% | 10-20 days (100mg) |

| ChemicalBook | CB72268710 | Inquire for details | Inquire for details |

| Amerigo Scientific | Inquire for details | Research Grade | Inquire for details |

| Dana Bioscience | Inquire for details | Research Grade | Inquire for details |

Synthesis of this compound

The overall synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, two-step procedure adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides.[4] Note: This is a generalized procedure and may require optimization for the specific target molecule.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable dicarbonyl precursor (e.g., acetylacetone) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add ethylhydrazine (or its salt) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield 1-ethyl-3-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

-

Reaction Setup: In a clean, dry, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place the 1-ethyl-3-methyl-1H-pyrazole synthesized in the previous step, dissolved in a suitable solvent like chloroform.[4]

-

Addition of Chlorosulfonic Acid: Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonic acid dropwise from the dropping funnel, maintaining the temperature below 5°C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours.[4] The progress of the reaction should be monitored by TLC.

-

Thionyl Chloride Addition: To the reaction mixture, add thionyl chloride and continue stirring at 60°C for an additional period to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.[4]

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

-